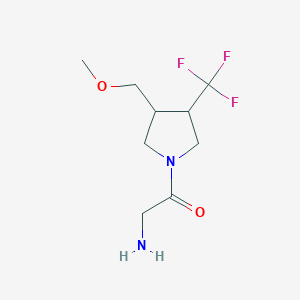

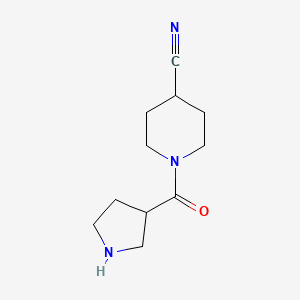

2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

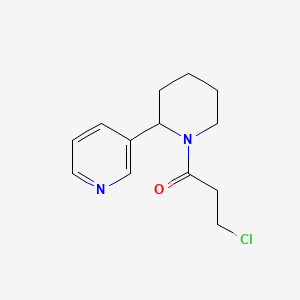

2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed. This method involves intermolecular cycloaddition in the presence of surfactants using water as a solvent, showcasing an environmentally friendly approach to synthesizing complex pyrrole structures with potential applications in various fields of chemistry and materials science (Kumar, Rāmānand, & Tadigoppula, 2017).

Ethylene Oligomerization Catalysts

Nickel(II) complexes chelated by (amino)pyridine ligands have shown significant activity as ethylene oligomerization catalysts. These complexes demonstrate the influence of ligand structure on catalytic activity, providing insights into the design of more efficient catalysts for polymer production (Nyamato, Ojwach, & Akerman, 2016).

Pyrrolidine-Quinolines Synthesis and Biomolecular Binding

New series of pyrrolidine-quinolines have been synthesized via Buchwald–Hartwig amination, showing strong interactions with ct-DNA. This suggests their potential application in developing new pharmaceuticals and studying DNA interactions (Bonacorso et al., 2018).

Synthesis of Aminopyrroles

A strategy involving azirine ring expansion has been used for synthesizing trifluoromethyl-substituted aminopyrroles, which are valuable intermediates for pharmaceuticals and agrochemicals. This demonstrates the importance of innovative synthetic routes in accessing fluorinated heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Palladium(II) Complexes in Methoxycarbonylation

Palladium(II) complexes of (pyridyl)imine ligands have been utilized as catalysts for the methoxycarbonylation of olefins, further underscoring the role of pyrrolidine derivatives in catalysis and organic synthesis (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Eigenschaften

IUPAC Name |

2-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-16-5-6-3-14(8(15)2-13)4-7(6)9(10,11)12/h6-7H,2-5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXGONHFXQEJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(CC1C(F)(F)F)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)

![5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479043.png)

![5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479044.png)

![5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479046.png)

![5-(pyrrolidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479047.png)

![5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479054.png)